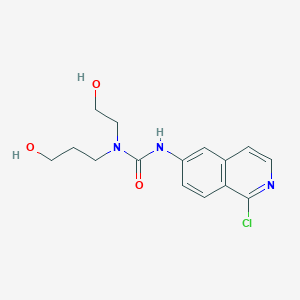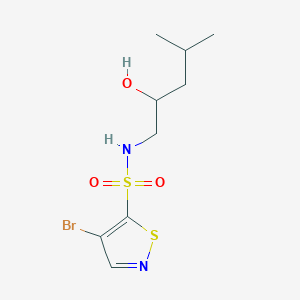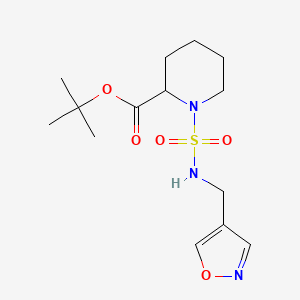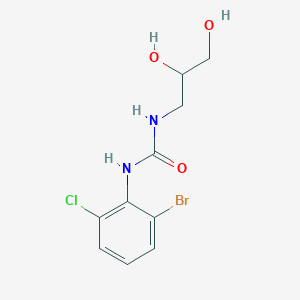![molecular formula C11H17BrN2O3S B7406515 N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine](/img/structure/B7406515.png)
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine is a chemical compound that features a bromophenyl group, a methylsulfamoyl group, and an ethoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine typically involves the reaction of 4-bromobenzylamine with ethoxyethanamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido and cyano derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl methyl sulfone
- 4-bromobenzylamine
- N-[(4-bromophenyl)methylsulfonyl]-2-ethoxyethanamine
Uniqueness
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine is unique due to the presence of both the bromophenyl and ethoxyethanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-bromophenyl)methylsulfamoyl]-2-ethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O3S/c1-2-17-8-7-13-18(15,16)14-9-10-3-5-11(12)6-4-10/h3-6,13-14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXYLIBNWOXCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNS(=O)(=O)NCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[3-(2-hydroxyethoxy)propyl]-1,2-thiazole-5-sulfonamide](/img/structure/B7406434.png)

![4-[(1-Hept-6-enylsulfonylpyrrolidin-3-yl)methyl]-1-methylpyrazole](/img/structure/B7406445.png)

![1-[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]azetidin-3-ol;2,2,2-trifluoroacetic acid](/img/structure/B7406454.png)
![1-(2,3-Dihydroxypropyl)-3-[3-(1,2,2,2-tetrafluoroethyl)phenyl]urea](/img/structure/B7406456.png)
![1-(2-Oxoazepan-3-yl)-3-[3-(1,2,2,2-tetrafluoroethyl)phenyl]urea](/img/structure/B7406465.png)
![methyl 5-[1-[2-(oxolan-2-yl)ethylsulfonyl]azetidin-3-yl]-1H-pyrazole-3-carboxylate](/img/structure/B7406467.png)

![Butan-2-yl 2-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B7406484.png)
![N-[(1-benzylcyclopropyl)methyl]-1-(3-methoxycyclobutyl)methanesulfonamide](/img/structure/B7406497.png)

![2-[[2-(difluoromethyl)-1,3-benzothiazol-7-yl]carbamoylamino]-N-propan-2-ylacetamide](/img/structure/B7406524.png)
![N,N-dimethyl-2-[methyl-[(5-methyloxolan-2-yl)methylsulfonyl]amino]acetamide](/img/structure/B7406528.png)
